molecular formula C6H5BF4KN B8133631 Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate

Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate

Cat. No.: B8133631
M. Wt: 217.02 g/mol
InChI Key: ZDVCLPSTHRERDM-UHFFFAOYSA-N
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Description

Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate is a chemical compound with the molecular formula C6H5BF4KN

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate can be synthesized through the reaction of 2-(fluoromethyl)pyridine with potassium trifluoroborate. The reaction typically involves the use of a fluorinating agent such as potassium bifluoride (KHF2) to facilitate the formation of the trifluoroborate group . The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and the use of an appropriate solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.

    Suzuki-Miyaura Coupling: Palladium catalysts, such as palladium acetate (Pd(OAc)2), and bases like potassium carbonate (K2CO3) are typically employed.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide (H2O2) and reducing agents like lithium aluminum hydride (LiAlH4) are used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the major product is a biaryl compound formed by the coupling of the pyridine derivative with an aryl halide.

Scientific Research Applications

Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate has a wide range of scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.

    Biology: The compound is used in the synthesis of biologically active molecules and pharmaceuticals.

    Industry: The compound is used in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of potassium 2-(fluoromethyl)pyridine-5-trifluoroborate involves its ability to participate in various chemical reactions due to the presence of the trifluoroborate group. This group can act as a nucleophile or electrophile, depending on the reaction conditions. The compound’s molecular targets and pathways are primarily related to its role as a reagent in organic synthesis, where it facilitates the formation of new chemical bonds.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Potassium 2-(fluoromethyl)pyridine-5-trifluoroborate is unique due to the presence of both a fluoromethyl group and a trifluoroborate group attached to a pyridine ring. This combination of functional groups imparts distinct chemical properties, making it a valuable reagent in various chemical reactions and applications.

Properties

IUPAC Name

potassium;trifluoro-[6-(fluoromethyl)pyridin-3-yl]boranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5BF4N.K/c8-3-6-2-1-5(4-12-6)7(9,10)11;/h1-2,4H,3H2;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDVCLPSTHRERDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CN=C(C=C1)CF)(F)(F)F.[K+]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BF4KN
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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